2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt
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Overview
Description
2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt is a complex organic compound. It belongs to the class of indolium salts, which are known for their vibrant colors and applications in various fields, including dye manufacturing and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt typically involves multiple steps:
Formation of the Indolium Core: The indolium core can be synthesized through a condensation reaction between an indole derivative and an aldehyde under acidic conditions.
Introduction of the Carboxypentyl Group: This step involves the alkylation of the indolium core with a carboxypentyl halide in the presence of a base.
Formation of the Pentadienyl Chain: The pentadienyl chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pentadienyl moieties.
Reduction: Reduction reactions can target the double bonds in the pentadienyl chain.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxypentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a dye or a fluorescent marker due to its vibrant color and fluorescence properties.
Biology
In biological research, it can be used for staining cells or tissues, allowing for visualization under a microscope.
Medicine
Potential medical applications include its use as a diagnostic tool, where it can help in imaging and identifying specific biological structures.
Industry
In the industrial sector, this compound can be used in the manufacturing of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt involves its interaction with molecular targets such as proteins or nucleic acids. The compound’s fluorescence properties allow it to bind to these targets and emit light, which can be detected and analyzed.
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green: A dye used in medical diagnostics.
Rhodamine B: A fluorescent dye used in various applications.
Crystal Violet: A dye used in biological staining.
Uniqueness
What sets 2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt apart is its unique structure, which combines the properties of indolium salts with a carboxypentyl group and a pentadienyl chain, offering distinct chemical and physical properties.
Properties
Molecular Formula |
C41H44N2O2 |
---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
6-[2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate |
InChI |
InChI=1S/C41H44N2O2/c1-6-42-33-26-24-29-17-12-14-19-31(29)38(33)40(2,3)35(42)21-9-7-10-22-36-41(4,5)39-32-20-15-13-18-30(32)25-27-34(39)43(36)28-16-8-11-23-37(44)45/h7,9-10,12-15,17-22,24-27H,6,8,11,16,23,28H2,1-5H3 |
InChI Key |
XHNFYBRWKPLWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCCC(=O)[O-])(C)C |
Origin of Product |
United States |
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